molecular formula C18H17N3O2 B2372466 N-(3,4-dimethylphenyl)-1-methyl-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxamide CAS No. 899983-96-1

N-(3,4-dimethylphenyl)-1-methyl-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxamide

Cat. No. B2372466
CAS RN: 899983-96-1
M. Wt: 307.353
InChI Key: ZCJYCJNZGBMIAS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound “N-(3,4-dimethylphenyl)-1-methyl-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxamide” is an organic compound containing a naphthyridine core, which is a type of nitrogen-containing heterocycle . It also contains an amide functional group and a dimethylphenyl group .


Molecular Structure Analysis

The molecular structure of this compound would likely be determined using techniques such as NMR spectroscopy, X-ray crystallography, or computational chemistry .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound can be predicted based on its structure and functional groups. For example, the presence of an amide group suggests that this compound could participate in hydrogen bonding, which could affect its solubility and boiling/melting points .

Scientific Research Applications

Synthesis and Cytotoxic Activity

Research has demonstrated the synthesis of carboxamide derivatives of benzo[b][1,6]naphthyridines, showing potent cytotoxic activities against various cancer cell lines. These compounds were synthesized through reactions involving primary amines, yielding a series of 2-substituted 6-methyl-1-oxo-1,2-dihydrobenzo[b][1,6]naphthyridine-4-carboxylic acids. Notably, some derivatives exhibited significant growth inhibitory properties, with IC50 values less than 10 nM against murine P388 leukemia, Lewis lung carcinoma (LLTC), and human Jurkat leukemia cell lines. A subset of these compounds was tested in vivo against subcutaneous colon 38 tumors in mice, with certain derivatives proving curative at specific dosages (Deady et al., 2003; Deady et al., 2005).

Antagonistic Activity and Effects on Bladder Functions

Another study focused on the synthesis of axially chiral 1,7-naphthyridine-6-carboxamide derivatives, evaluating their orally active tachykinin NK(1) receptor antagonistic activities. These compounds showed excellent in vitro and in vivo antagonistic activities, potentially offering a new approach for the treatment of bladder function disorders. This highlights the therapeutic potential of N-(3,4-dimethylphenyl)-1-methyl-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxamide derivatives in addressing bladder-related health issues (Natsugari et al., 1999).

Antibacterial Activity

A study on pyridonecarboxylic acids as antibacterial agents reported the synthesis and evaluation of naphthyridine-3-carboxylic acid analogues. These compounds demonstrated promising antibacterial activities, suggesting their potential as effective agents against bacterial infections. This research underlines the broad applicability of these chemical structures in developing new antibacterial therapies (Egawa et al., 1984).

General Synthetic Approaches

The development of efficient synthetic methods for these compounds is crucial for their application in scientific research and potential therapeutic use. Studies have described one-pot synthesis approaches for creating derivatives of 1,8-naphthyridine and isoxazole, providing valuable insights into the chemical processes involved in generating these complex molecules (Guleli et al., 2019).

Mechanism of Action

The mechanism of action of a compound refers to how it interacts with biological systems. This is typically studied for drugs or bioactive compounds. Without specific studies on this compound, it’s impossible to say what its mechanism of action might be .

Future Directions

Future research on this compound could involve studying its synthesis, properties, and potential applications. For example, naphthyridine derivatives are of interest in medicinal chemistry due to their biological activity .

properties

IUPAC Name

N-(3,4-dimethylphenyl)-1-methyl-2-oxo-1,8-naphthyridine-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17N3O2/c1-11-6-7-14(9-12(11)2)20-17(22)15-10-13-5-4-8-19-16(13)21(3)18(15)23/h4-10H,1-3H3,(H,20,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZCJYCJNZGBMIAS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)C2=CC3=C(N=CC=C3)N(C2=O)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3,4-dimethylphenyl)-1-methyl-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.